2-(Bromomethyl)thiophene
CAS No.: 45438-73-1
Cat. No.: VC2368493
Molecular Formula: C5H5BrS
Molecular Weight: 177.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 45438-73-1 |
---|---|
Molecular Formula | C5H5BrS |
Molecular Weight | 177.06 g/mol |
IUPAC Name | 2-(bromomethyl)thiophene |
Standard InChI | InChI=1S/C5H5BrS/c6-4-5-2-1-3-7-5/h1-3H,4H2 |
Standard InChI Key | QZOBOLDDGXPTBP-UHFFFAOYSA-N |
SMILES | C1=CSC(=C1)CBr |
Canonical SMILES | C1=CSC(=C1)CBr |
Introduction
Physical and Chemical Properties
2-(Bromomethyl)thiophene, also known as 2-Thenyl bromide, is characterized by its thiophene ring bearing a bromomethyl substituent at the 2-position. The compound is registered with CAS number 45438-73-1 and has a molecular formula of C5H5BrS . Understanding the physical and chemical properties of this compound is essential for its handling, storage, and application in various chemical transformations.
Basic Physical Properties
The molecular weight of 2-(Bromomethyl)thiophene is 177.062 g/mol, making it a relatively small organic molecule. It exists as a brown liquid at room temperature with a density of 1.6±0.1 g/cm³ . The melting point of the compound is -10°C, while its boiling point varies depending on pressure conditions: 177.3±20.0°C at 760 mmHg (atmospheric pressure) and 55°C at 1.5 mmHg . These properties affect its handling and purification processes in laboratory settings. The flash point of 2-(Bromomethyl)thiophene is reported to be 68.3±0.0°C, indicating that it should be handled with appropriate safety precautions as it is flammable .
Table 1.1: Physical Properties of 2-(Bromomethyl)thiophene
Property | Value |
---|---|
CAS Number | 45438-73-1 |
Molecular Formula | C5H5BrS |
Molecular Weight | 177.062 g/mol |
Physical State | Brown liquid |
Density | 1.6±0.1 g/cm³ |
Melting Point | -10°C |
Boiling Point | 177.3±20.0°C (760 mmHg) or 55°C (1.5 mmHg) |
Flash Point | 68.3±0.0°C |
Spectroscopic Characteristics
The structural confirmation of 2-(Bromomethyl)thiophene is typically achieved through spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive evidence of its structure, with characteristic signals that correspond to its molecular framework. The proton NMR (¹H-NMR) spectrum recorded at 300 MHz in a mixture of CDCl₃ and CD₃OD shows three distinct signals: two doublets at δ 6.98 and δ 6.83 with coupling constants (J) of 3.6 Hz, corresponding to the two aromatic protons of the thiophene ring, and a singlet at δ 4.68 representing the methylene (-CH₂) protons adjacent to the bromine atom .
The carbon-13 NMR (¹³C-NMR) spectrum recorded at 75 MHz in the same solvent mixture displays five signals at δ 25.4, 108.2, 128.0, 128.8, and 141.5, which correspond to the five carbon atoms in the molecule . These spectroscopic data are crucial for verifying the purity and identity of the compound in synthetic procedures and research applications.
Synthesis Methods
The preparation of 2-(Bromomethyl)thiophene has been documented in scientific literature, with specific protocols designed to achieve optimal yields and purity. Understanding the synthetic routes to this compound is essential for researchers working in organic synthesis, medicinal chemistry, and materials science.
Bromination of 2-Methylthiophene
The primary synthetic route to 2-(Bromomethyl)thiophene involves the bromination of 2-methylthiophene using N-bromosuccinimide (NBS) as the brominating agent. This reaction is typically carried out in carbon tetrachloride (CCl₄) under reflux conditions for approximately 4-5 hours . The reaction proceeds through a radical mechanism, with NBS serving as a source of bromine radicals that abstract hydrogen from the methyl group, leading to bromination.
The general procedure involves suspending 2-methylthiophene (1 equivalent, typically around 20.4 mmol) in 9-10 mL of dry carbon tetrachloride and adding N-bromosuccinimide (2.1 equivalents, approximately 42.84 mmol). The reaction mixture is heated under reflux, followed by filtration and removal of the solvent under vacuum. The crude product is then purified by fractional distillation to obtain pure 2-(bromomethyl)thiophene . This synthetic approach typically yields the desired product in moderate yields, with approximately 58% reported in literature .
The reaction can be represented as follows:
2-Methylthiophene + N-Bromosuccinimide → 2-(Bromomethyl)thiophene + Succinimide
Purification and Characterization
After the initial synthesis, 2-(bromomethyl)thiophene requires purification to remove reaction by-products and unreacted starting materials. Fractional distillation is the preferred method for purification, allowing for the separation of the product based on differences in boiling points . The purified product appears as a brown liquid and is characterized using various spectroscopic techniques, including NMR spectroscopy and mass spectrometry, to confirm its identity and assess its purity. These quality control measures are essential for ensuring the reliability of subsequent reactions that utilize this compound.
Chemical Reactivity and Applications
2-(Bromomethyl)thiophene exhibits versatile chemical reactivity due to its functional groups and structural features. The bromine atom in the methyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions. The thiophene ring, being an electron-rich aromatic system, can participate in various coupling reactions and electrophilic aromatic substitutions.
Suzuki Cross-Coupling Reactions
One of the most significant applications of 2-(Bromomethyl)thiophene is in Suzuki cross-coupling reactions, which are palladium-catalyzed reactions between organoboron compounds and organic halides. These reactions are powerful tools for carbon-carbon bond formation in organic synthesis . In particular, 2-(bromomethyl)thiophene has been used as a key precursor in the synthesis of 2-(bromomethyl)-5-aryl-thiophenes through Suzuki cross-coupling with various aryl boronic acids .
The general procedure for these Suzuki cross-coupling reactions involves the use of a palladium catalyst, typically Pd(PPh₃)₄, in a mixture of 1,4-dioxane and water. A base, such as K₃PO₄, is added to facilitate the transmetalation step of the catalytic cycle . The reaction is typically carried out at elevated temperatures (around 90°C) for approximately 12 hours, followed by workup and purification by column chromatography .
These reactions yield 2-(bromomethyl)-5-aryl-thiophenes (designated as compounds 3a-i in research), which have been obtained in yields ranging from 25% to 76% depending on the aryl boronic acid used . The highest yield (76%) was reported for 2-(bromomethyl)-5-(4-methoxyphenyl)thiophene, possibly due to the favorable solubility of oxygen-containing boronic acids in the reaction solvent .
Synthesis of Thiophene Derivatives with Biological Activity
Research has shown that the derivatives of 2-(bromomethyl)thiophene, particularly the 2-(bromomethyl)-5-aryl-thiophenes synthesized via Suzuki cross-coupling, exhibit interesting biological activities. These compounds have been evaluated for their haemolytic and antithrombolytic activities, suggesting potential applications in medicinal chemistry and drug development .
Table 3.1: Haemolytic Activities of 2-(Bromomethyl)thiophene and its Derivatives
Compound | Description | % of Haemolysis |
---|---|---|
2 | 2-(Bromomethyl)thiophene | 3.06 ± 0.03 |
3a | 2-(Bromomethyl)-5-(3-chloro-4-fluorophenyl)thiophene | 1.63 ± 0.02 |
3b | 2-(Bromomethyl)-5-(4-methoxyphenyl)thiophene | 6.31 ± 0.07 |
3c | 2-(Bromomethyl)-5-(4-chlorophenyl)thiophene | 3.88 ± 0.04 |
3d | 2-(Bromomethyl)-5-(3,5-difluorophenyl)thiophene | 4.43 ± 0.05 |
3e | 1-(3-(5-(Bromomethyl)thiophene-2-yl)phenyl)ethanone | 5.13 ± 0.05 |
3f | 2-(Bromomethyl)-5-(4(methylthio)phenyl)thiophene | 69.7 ± 1.23 |
3g | 2-(Bromomethyl)-5-(4-iodophenyl)thiophene | 9.87 ± 0.08 |
3h | 2-(Bromomethyl)-5-p-tolylthiophene | 3.59 ± 0.03 |
3i | 2-(Bromomethyl)-5-(3,5-dimethylphenyl)thiophene | 33.6 ± 0.87 |
PBS | Phosphate-buffered saline (negative control) | 0.00 ± 0.00 |
Triton X-100 | Positive control | 100 ± 0.58 |
The data in Table 3.1 reveals that compounds 3f and 3i exhibit significant haemolytic activity (69.7% and 33.6%, respectively), which could be of interest for specific biomedical applications while also raising toxicity concerns that would need to be addressed in any therapeutic development .
Table 3.2: Antithrombolytic Activities of 2-(Bromomethyl)thiophene and its Derivatives
Compound | Description | Clot Lysis % |
---|---|---|
2 | 2-(Bromomethyl)thiophene | 2.73 ± 0.03 |
3a | 2-(Bromomethyl)-5-(3-chloro-4-fluorophenyl)thiophene | 9.76 ± 0.08 |
3b | 2-(Bromomethyl)-5-(4-methoxyphenyl)thiophene | 5.29 ± 0.04 |
3c | 2-(Bromomethyl)-5-(4-chlorophenyl)thiophene | 12.3 ± 0.15 |
3d | 2-(Bromomethyl)-5-(3,5-difluorophenyl)thiophene | 3.71 ± 0.04 |
3e | 1-(3-(5-(Bromomethyl)thiophene-2-yl)phenyl)ethanone | 1.96 ± 0.02 |
3f | 2-(Bromomethyl)-5-(4(methylthio)phenyl)thiophene | 8.05 ± 0.07 |
3g | 2-(Bromomethyl)-5-(4-iodophenyl)thiophene | 7.28 ± 0.06 |
3h | 2-(Bromomethyl)-5-p-tolylthiophene | 4.37 ± 0.02 |
3i | 2-(Bromomethyl)-5-(3,5-dimethylphenyl)thiophene | 31.5 ± 0.45 |
Water | Negative control | 0.43 ± 0.005 |
Streptokinase | Positive control | 87.2 ± 0.95 |
The antithrombolytic activity data in Table 3.2 indicates that compound 3i shows the most promising clot lysis activity (31.5%), followed by compound 3c (12.3%) . While these values are lower than the positive control (streptokinase, 87.2%), they suggest that these thiophene derivatives may have potential as antithrombotic agents, which could be optimized through further structural modifications.
Research Developments and Future Perspectives
The versatility of 2-(bromomethyl)thiophene as a synthetic intermediate has led to ongoing research in various fields, with promising future directions for its application.
Synthetic Methodologies
Recent advances in synthetic methodologies, particularly in transition metal-catalyzed cross-coupling reactions, continue to expand the utility of 2-(bromomethyl)thiophene in organic synthesis. The regioselective Suzuki cross-coupling reactions of this compound with various aryl boronic acids demonstrate its value in constructing complex molecular architectures .
Future research may focus on developing more efficient and sustainable synthetic routes to 2-(bromomethyl)thiophene and its derivatives, possibly exploring alternative catalysts, solvent systems, or reaction conditions to improve yields and reduce environmental impact. Additionally, the application of this compound in other cross-coupling reactions, such as Stille, Negishi, or Kumada couplings, might further expand its synthetic utility.
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